

A Comparative Guide to the Mass Spectrometry of 2,2,3,3-Tetramethylhexane

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Compound of Interest

Compound Name: 2,2,3,3-Tetramethylhexane

Cat. No.: B080486

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electron ionization mass spectrometry data for **2,2,3,3-tetramethylhexane** and two of its isomers, the linear n-decane and the branched 2,2,4-trimethylheptane. The information presented is intended to aid researchers in compound identification and structural elucidation.

Comparison of Mass Spectra

The following table summarizes the key mass-to-charge ratios (m/z) and their relative intensities for **2,2,3,3-tetramethylhexane** and its isomers. This quantitative data highlights the distinct fragmentation patterns that arise from the different molecular structures.

m/z	2,2,3,3-Tetramethylhexane (Relative Intensity %)	n-Decane (Relative Intensity %)	2,2,4-Trimethylheptane (Relative Intensity %)
41	55	65	40
43	100	100	60
57	80	85	100
71	95	50	30
85	5	20	15
142 (M+)	Not observed	~1	Not observed

Experimental Protocols

The mass spectrometry data presented in this guide is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative experimental protocol for the analysis of volatile organic compounds like alkanes.

Sample Preparation:

Samples are typically diluted in a volatile organic solvent, such as hexane or dichloromethane, to a concentration of approximately 10 µg/mL. It is crucial that the sample does not contain any particulate matter.

Gas Chromatography (GC) Parameters:

- Injector Type: Split/Splitless
- Injector Temperature: 280 - 320 °C
- Carrier Gas: Helium or Hydrogen
- Flow Rate: 1-2 mL/min

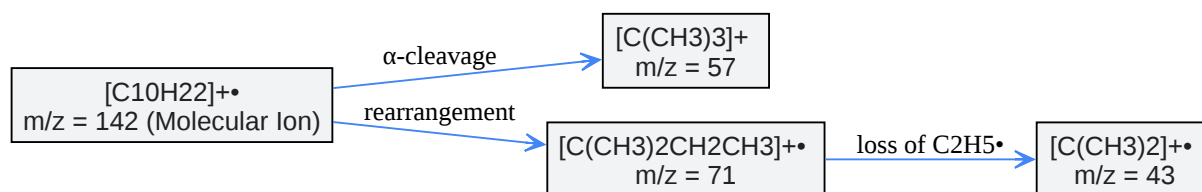
- Column Type: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1ms, HP-5ms), is suitable for separating non-polar alkanes. Standard dimensions are 30 m length, 0.25 mm internal diameter, and 0.25 μm film thickness.
- Oven Program: A typical temperature program starts at 40°C for 3 minutes, followed by a ramp of 6°C/min to 320°C, with a final hold for 10 minutes.

Mass Spectrometry (MS) Parameters:

- Ionization Mode: Electron Ionization (EI)
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 50-550 to cover the expected molecular ion and fragment masses.

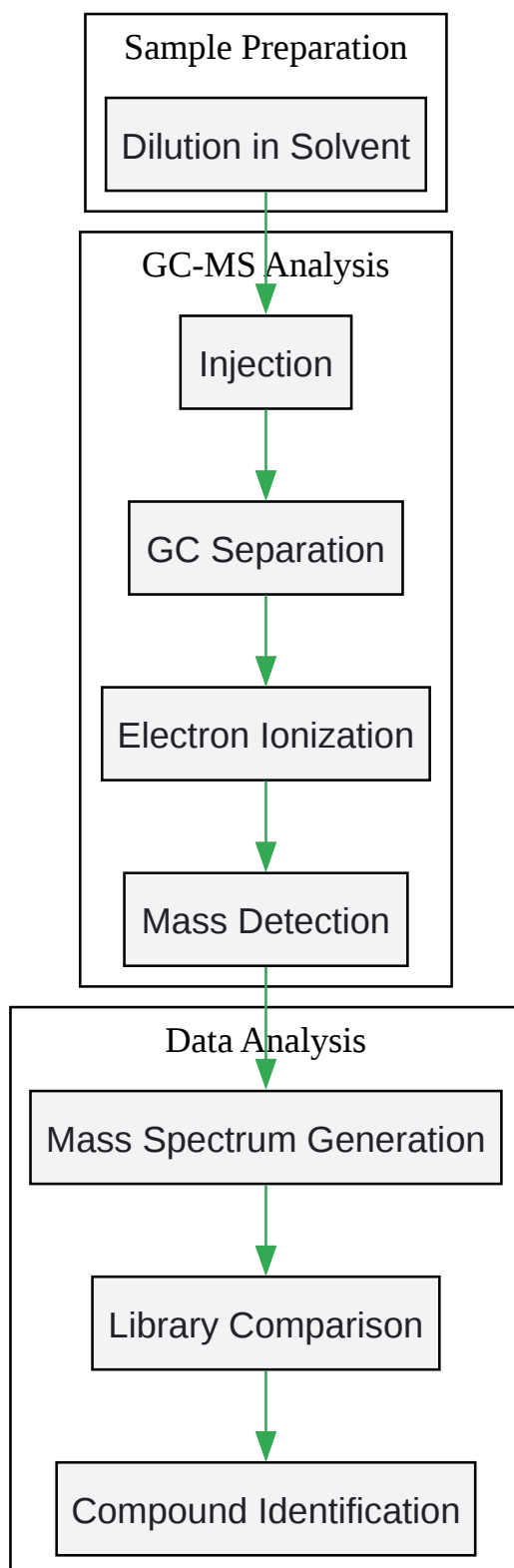
Fragmentation Pathways and Experimental Workflow

To visualize the underlying processes of mass spectrometry and the fragmentation of **2,2,3,3-tetramethylhexane**, the following diagrams are provided.



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Caption: Fragmentation pathway of **2,2,3,3-Tetramethylhexane**.



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Caption: General workflow for GC-MS analysis.

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